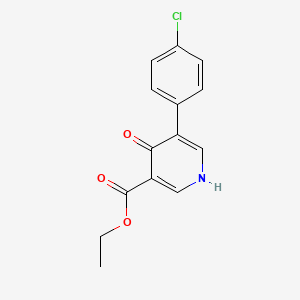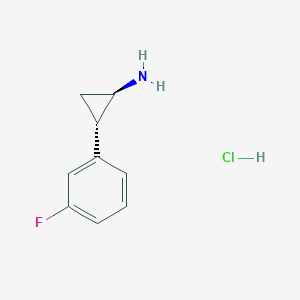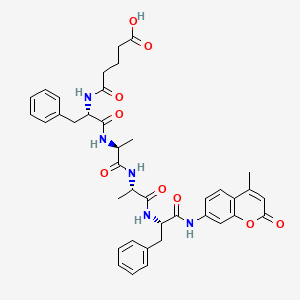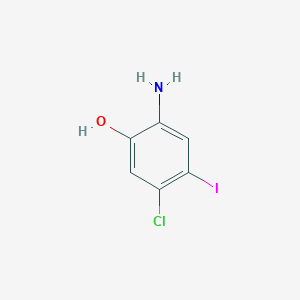
7-Bromo-3-ethyl-4-fluoro-1H-indole
Descripción general
Descripción
7-Bromo-3-ethyl-4-fluoro-1H-indole (7-BEF-1H-indole) is a heterocyclic aromatic compound that is widely used in research laboratories. It is a member of the indole family, which includes a range of compounds with a variety of biological and pharmacological activities. 7-BEF-1H-indole is a highly versatile compound with a wide range of applications in the fields of medicinal chemistry, drug discovery, and scientific research.
Aplicaciones Científicas De Investigación
Absorption and Fluorescence Properties
- Absorption and Fluorescence Spectra of Ring-Substituted Indole Derivatives : Indole derivatives, including those similar to 7-Bromo-3-ethyl-4-fluoro-1H-indole, have been studied for their absorption and fluorescence spectra. These compounds exhibit varying absorbance maxima and fluorescence quantum yields, with particular interest in their applications in biophysical chemistry (Carić et al., 2004).
Antimicrobial and Antiproliferative Activities
- Synthesis and Antimicrobial, Antiinflammatory, and Antiproliferative Activities : Derivatives of indole, including bromoindole carbohydrazides, have been synthesized and evaluated for their antimicrobial, antiinflammatory, and antiproliferative activities, indicating potential applications in medical research and drug development (Narayana et al., 2009).
Synthesis Methods and Chemical Properties
- Monobrominated Ethyl Indole Synthesis : Research on the synthesis of bromoindoles, including methods to produce 7-bromoindole, contributes to our understanding of efficient production techniques for these compounds (Leggetter & Brown, 1960).
Pharmacological Applications
- HIV-1 Attachment Inhibitor Discovery : Indole derivatives have been identified as potential HIV-1 attachment inhibitors. This includes research on 4-fluoro and 7-azaindole derivatives, underscoring the importance of such compounds in antiviral drug development (Wang et al., 2003).
Anticancer Research
- Synthesis and Antiproliferative Evaluation of Indole Derivatives : Indole compounds, including 3-amino-1H-7-azaindoles, have been synthesized and evaluated for their antiproliferative activities against cancer cell lines, indicating their potential as anticancer agents (Diao et al., 2019).
Antidiabetic Potential
- Indole-based Hybrid Oxadiazole Scaffolds as Anti-Diabetic Agents : Research into indole-based compounds has revealed their potential as antidiabetic agents, further expanding the scope of medical applications for these chemicals (Nazir et al., 2018).
Propiedades
IUPAC Name |
7-bromo-3-ethyl-4-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFN/c1-2-6-5-13-10-7(11)3-4-8(12)9(6)10/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTUVFZPKWJJMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C(C=CC(=C12)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-ethyl-4-fluoro-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-](/img/structure/B1449346.png)




![8-(2-(4-Bromo-2-chlorophenoxy)ethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1449353.png)

![2-ethyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1449358.png)
![{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1449359.png)
![1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine dihydrochloride](/img/structure/B1449360.png)